molecular formula C14H12INO B239936 N-(4-iodophenyl)-4-methylbenzamide

N-(4-iodophenyl)-4-methylbenzamide

Cat. No.: B239936
M. Wt: 337.15 g/mol
InChI Key: MOEBVDPNOPDLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Iodophenyl)-4-methylbenzamide (CAS: 82677-83-6; molecular formula: C₁₄H₁₂INO) is a benzamide derivative featuring a para-iodophenyl group attached to the amide nitrogen and a methyl group at the 4-position of the benzoyl moiety . Benzamides are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The iodine atom in the para position introduces steric and electronic effects, influencing reactivity, solubility, and supramolecular interactions.

Properties

IUPAC Name

N-(4-iodophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEBVDPNOPDLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Iodine Positional Isomers
  • This isomer is commercially available with 97% purity and is used in agrochemical and pharmaceutical intermediates .
Methoxy vs. Methyl Substituents
  • This compound’s molecular weight (353.16 g/mol) is higher than the methyl analog, impacting solubility .
Halogenated Derivatives
  • The chlorine atom’s electronegativity may enhance stability compared to iodine .

Crystallographic and Supramolecular Features

  • N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide: Exhibits a dihedral angle of 84.21° between the triazole and benzamide rings. Intramolecular N—H⋯O hydrogen bonds form an S(8) ring, while intermolecular interactions create layered structures parallel to the b-c plane .
  • 3,4,5-Tris(dodecyloxy)-N-(4-iodophenyl)benzamide: Long alkyl chains (dodecyloxy) enhance solubility in nonpolar solvents and influence supramolecular polymerization. The iodine atom may act as a heavy atom in crystallography, improving X-ray diffraction quality .

Spectroscopic and Computational Analysis

  • Vibrational Modes :
    DFT studies on N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide reveal key IR bands at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C aromatic), consistent with benzamide derivatives .
  • Mass Spectrometry :
    4-(1,3-Dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)benzamide shows a base peak at m/z 250, corresponding to the loss of the dioxoisoindolinyl group .

Data Tables

Table 1: Comparison of Key Benzamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features Reference
N-(4-Iodophenyl)-4-methylbenzamide 4-Iodo, 4-methyl 337.16 Not reported Not reported -
N-(2-Iodophenyl)-4-methylbenzamide 2-Iodo, 4-methyl 337.16 Not reported Not reported Purity: 97% (industrial grade)
4-Iodo-N-(4-methoxyphenyl)benzamide 4-Iodo, 4-methoxy 353.16 Not reported Not reported Enhanced electron donation
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Chloro, 2-methoxy, 4-methyl 304.75 Not reported Not reported Fluorescence at 438 nm
Compound 5k (pyrazoline derivative) 4-Chloro, pyrazoline-thiocarbonyl 507.83 215–217 70 IR: 1680 cm⁻¹ (C=O)

Table 2: Crystallographic Parameters

Compound Name Space Group Dihedral Angle (°) Hydrogen Bonding Network Reference
N-[(4-Amino-5-sulfanylidene-triazol-3-yl)methyl]-4-methylbenzamide P21/c 84.21 N—H⋯O, N—H⋯S, C—H⋯S
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Not reported Not reported Asymmetric unit with two molecules

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.